2-(4-chlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a chlorophenoxy group, a morpholino group, and an acetamide group.
Mechanism of Action
Mode of Action
The exact mode of action of the compound is not fully understood. It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes. The specific nature of these interactions and the resulting changes are subjects of ongoing research .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given the complexity of the compound, it is likely that it has multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction of 4-chlorophenol with an appropriate halogenating agent, such as thionyl chloride, to form 4-chlorophenoxy chloride.
Formation of the Morpholino Intermediate: The reaction of 2-phenylmorpholine with an appropriate acylating agent, such as acetic anhydride, to form 2-oxo-2-(2-phenylmorpholino)acetyl chloride.
Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the morpholino intermediate under basic conditions, such as using triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenoxy)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide: Similar structure with a bromine atom instead of chlorine.
2-(4-fluorophenoxy)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
2-(4-chlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with molecular targets, making it distinct from its bromine and fluorine analogs.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c21-16-6-8-17(9-7-16)27-14-19(24)22-12-20(25)23-10-11-26-18(13-23)15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKKFNIGTHQNOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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